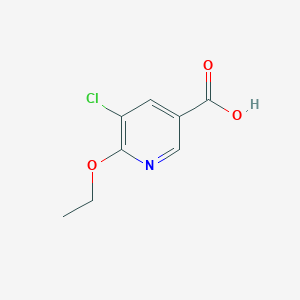

5-Chloro-6-ethoxypyridine-3-carboxylic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry Research

Pyridine carboxylic acids and their derivatives are a class of organic compounds that have garnered significant attention in medicinal and materials chemistry. The pyridine ring, an aromatic heterocycle, imparts unique electronic properties and the capacity for a wide range of chemical modifications. The presence of a carboxylic acid group further enhances the molecule's functionality, allowing for the formation of amides, esters, and other derivatives, while also influencing its solubility and potential for biological interactions. nih.gov

The research into pyridine carboxylic acids is extensive, with a focus on synthesizing new derivatives and exploring their applications. These compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. rsc.org The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. nih.gov

Significance as a Synthetic Intermediate and Chemical Entity in Academic Studies

5-Chloro-6-ethoxypyridine-3-carboxylic acid is primarily valued as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively functionalized. The chlorine atom, the ethoxy group, and the carboxylic acid group all offer handles for further chemical transformations, making it a valuable building block for constructing more elaborate molecular architectures.

While dedicated academic studies focusing solely on 5-Chloro-6-ethoxypyridine-3-carboxylic acid are not abundant in publicly available literature, its importance can be inferred from patent literature where similar structures are key components in the synthesis of high-value chemicals, including agrochemicals and pharmaceuticals. google.comgoogle.com The strategic placement of the chloro and ethoxy groups on the pyridine ring can influence the regioselectivity of subsequent reactions, a critical aspect of synthetic efficiency.

Overview of Research Trajectories for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The main research trajectory for 5-Chloro-6-ethoxypyridine-3-carboxylic acid and its analogues appears to be in the realm of process chemistry and the development of efficient synthetic routes to target molecules. Research efforts are often directed at:

Optimization of Synthesis: Developing cost-effective and high-yielding methods for the preparation of substituted pyridine carboxylic acids. This includes exploring different starting materials, catalysts, and reaction conditions.

Elaboration to Target Molecules: Utilizing the functional groups of the pyridine core to build more complex structures. This often involves cross-coupling reactions, nucleophilic substitutions, and modifications of the carboxylic acid moiety.

Exploration of Analogues: Synthesizing a variety of related compounds with different substituents on the pyridine ring to create libraries of molecules for screening in various applications, particularly in the agrochemical and pharmaceutical industries. google.com

Scope and Objectives of Academic Investigations into 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The academic and industrial investigations into compounds like 5-Chloro-6-ethoxypyridine-3-carboxylic acid are typically driven by the following objectives:

To provide a reliable and scalable source of a key chemical intermediate. The goal is to develop a synthetic process that is robust, safe, and economically viable for producing the compound on a large scale.

To enable the synthesis of novel and proprietary target molecules. By using this intermediate, researchers can access new chemical space and develop compounds with potentially improved properties.

To understand the structure-activity relationships of the final products. By systematically modifying the structure of the intermediate and observing the effects on the properties of the resulting molecules, researchers can gain insights into how chemical structure influences function.

While direct and extensive research on 5-Chloro-6-ethoxypyridine-3-carboxylic acid itself is not widely published, its structural motifs are present in compounds that are the subject of intense investigation. The following table details related pyridine carboxylic acid derivatives and their reported contexts, illustrating the broader interest in this class of molecules.

| Compound Name | CAS Number | Molecular Formula | Reported Context/Use |

| 5,6-Dichloropyridine-3-carboxylic acid | 41667-95-2 | C₆H₃Cl₂NO₂ | Intermediate in chemical synthesis. sigmaaldrich.com |

| 5-Chloro-3-methylpyridine-2-carboxylic acid | 886365-46-4 | C₇H₆ClNO₂ | Building block in organic synthesis. sigmaaldrich.com |

| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | - | C₈H₉BrN₂O₃ | Moiety of a potent dopamine and serotonin receptor antagonist. nih.gov |

| 5-chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid | 931395-73-2 | C₁₄H₁₇ClN₂O₄ | Impurity reference substance. |

| 3-chloro-6-ethoxypyridine-2-carboxylic acid | 1020945-92-9 | C₈H₈ClNO₃ | Chemical intermediate. appchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJJKOQGQVNZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Chloro 6 Ethoxypyridine 3 Carboxylic Acid

Retrosynthetic Analysis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. heighpubs.org For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, several logical disconnections can be proposed to devise potential synthetic pathways.

Key retrosynthetic disconnections include:

Functional Group Interconversion (FGI): The carboxylic acid at the C-3 position is a prime candidate for FGI. It can be traced back to the hydrolysis of a more stable nitrile (-CN) group or the oxidation of an alkyl group (e.g., methyl). This approach simplifies the synthesis by introducing the carboxyl functionality at a late stage.

C-N and C-C Bond Disconnections of the Pyridine (B92270) Ring: The entire pyridine scaffold can be disconnected into acyclic precursors. This suggests a cyclization strategy, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. heighpubs.org

C-O and C-Cl Bond Disconnections: The ethoxy and chloro substituents can be disconnected to reveal a pyridine core that can be functionalized. The C-O bond disconnection of the ethoxy group points to a nucleophilic aromatic substitution (SNAr) reaction using ethanol (B145695) or sodium ethoxide on a 6-halopyridine precursor. Similarly, disconnecting the C-Cl bond suggests an electrophilic chlorination of the pyridine ring.

These disconnections lead to several potential starting materials, such as substituted acetonitriles, dicarbonyl compounds, or pre-functionalized pyridines like dichloronicotinonitrile, which guide the formulation of forward synthetic routes.

Established Synthetic Routes to 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Established routes for molecules of this class typically rely on either constructing the substituted pyridine ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridine core.

While building the fully substituted ring in one pot is attractive, achieving the specific substitution pattern of the target molecule often requires stepwise functionalization. However, classic methods provide the foundational chemistry for creating the pyridine core.

Hantzsch Pyridine Synthesis: This method involves the condensation of a β-ketoester, an aldehyde, and ammonia. beilstein-journals.org A variation of this could theoretically be used to construct a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. However, controlling the regiochemistry to achieve the desired 3,5,6-substitution pattern can be challenging.

Modular Cascade Reactions: Modern methods offer more modular approaches. For instance, a cascade reaction involving the copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative can lead to highly substituted pyridines after electrocyclization and oxidation. nih.gov Such a strategy could potentially be adapted to assemble a pyridine core with the necessary handles for subsequent functionalization.

A more common and regiochemically controlled strategy involves the sequential substitution of a multi-halogenated pyridine precursor. The differential reactivity of halogen atoms at various positions on the pyridine ring is key to this approach. Halogens at the C-2 and C-6 positions are significantly more susceptible to nucleophilic aromatic substitution (SNAr) than those at C-3 or C-5.

A plausible and efficient route, analogous to the synthesis of similar compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, starts from a precursor like 2,6-dichloropyridine-3-carbonitrile (B1315141). nih.gov

Regioselective Ethoxylation: The first step involves a regioselective SNAr reaction. Treating 2,6-dichloropyridine-3-carbonitrile with one equivalent of sodium ethoxide (NaOEt) in a suitable solvent like ethanol or THF would lead to the preferential displacement of the chlorine atom at the C-6 position. The C-2 position is sterically hindered by the adjacent nitrile group, favoring substitution at C-6. nih.gov

Chlorination: Following ethoxylation, the introduction of the chlorine atom at the C-5 position can be achieved through electrophilic halogenation.

Hydrolysis: The final step would be the hydrolysis of the nitrile group at C-3 to the carboxylic acid, which is discussed in the next section.

This stepwise functionalization provides excellent control over the final substitution pattern.

The introduction of the carboxylic acid group at the C-3 position is typically the final step in the synthetic sequence. This transformation is most commonly achieved from a nitrile precursor due to the stability and accessibility of cyanopyridines.

Hydrolysis of a Nitrile: The most direct method for installing the C-3 carboxylic acid is the hydrolysis of a 3-cyanopyridine (B1664610) intermediate (e.g., 5-Chloro-6-ethoxy-pyridine-3-carbonitrile). This can be accomplished under either acidic or basic conditions, typically by heating with aqueous sodium hydroxide (B78521) followed by acidification, or with a strong acid like sulfuric acid. google.com This method is robust and generally high-yielding.

Oxidation of a Methyl Group: An alternative strategy involves the oxidation of a 3-methylpyridine (B133936) (3-picoline) derivative. beilstein-journals.org If a synthesis produces 5-chloro-6-ethoxy-3-methylpyridine, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through gas-phase oxidation protocols. beilstein-journals.org

Novel and Emerging Synthetic Pathways for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijarsct.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and purer products compared to conventional heating. nih.govacs.org For the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, microwave heating could be applied to accelerate the SNAr ethoxylation step or the final nitrile hydrolysis, potentially reducing reaction times from hours to minutes. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, which incorporates all or most of the starting material atoms. nih.gov Designing a green, one-pot, four-component reaction to assemble the substituted pyridine core could significantly improve atom economy and reduce the number of purification steps, thereby minimizing solvent waste. nih.govacs.org

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key principle of green chemistry. ijarsct.co.in Furthermore, employing recyclable, non-toxic catalysts, such as biocatalysts or organocatalysts like pyridine-2-carboxylic acid, can enhance the sustainability of the synthesis. rsc.orgnih.gov

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional methods for pyridine derivatives, based on reported findings for analogous systems. acs.org

| Parameter | Conventional Heating | Microwave (MW) Irradiation |

| Reaction Time | 6–9 hours | 2–7 minutes |

| Yield | 71%–88% | 82%–94% |

| Energy Consumption | High | Low |

| Product Purity | Often requires extensive purification | Generally high purity |

Catalytic Methods for Enhanced Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

While the direct synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid is not extensively documented, catalytic methods employed for analogous pyridine carboxylic acid derivatives can provide insight into potential enhancements. The introduction of the ethoxy group at the C6 position is a critical step, which can be facilitated by catalysts that promote nucleophilic aromatic substitution (SNAr).

Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts could be employed to enhance the reaction between a precursor like methyl 5,6-dichloropyridine-3-carboxylate and sodium ethoxide. The PTC would facilitate the transfer of the ethoxide ion from a solid or aqueous phase to the organic phase containing the pyridine substrate, thereby increasing the reaction rate.

Furthermore, metal-based catalysts, although more commonly associated with cross-coupling reactions, could be explored for activating the C-Cl bond. For instance, copper- or palladium-based catalysts have been shown to facilitate nucleophilic substitutions on aryl halides, potentially lowering the activation energy required for the displacement of the chlorine atom by the ethoxide nucleophile. The choice of ligand would be crucial in tuning the catalyst's activity and selectivity. In related syntheses of pyridine derivatives, catalysts such as pyridine-2-carboxylic acid and betaine (B1666868) have been utilized in one-pot reactions. nih.gov

Regioselective Substitution Reactions in Pyridine Synthesis Relevant to 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid hinges on the regioselective substitution of one chlorine atom in a dichlorinated pyridine precursor, most plausibly methyl 5,6-dichloropyridine-3-carboxylate. The pyridine ring's nitrogen atom and the carboxylate group at the C3 position are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C6, and C4).

In the case of methyl 5,6-dichloropyridine-3-carboxylate, the chlorine atoms are at the C5 and C6 positions. The C6 position is ortho to the ring nitrogen, making it significantly more activated towards nucleophilic attack than the C5 position. The strong electron-withdrawing nature of the nitrogen atom polarizes the C6-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. nih.govmasterorganicchemistry.com

Studies on the synthesis of analogous compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid from methyl 2,6-dichloropyridine-3-carboxylate, have demonstrated that nucleophilic substitution with sodium methoxide (B1231860) can be highly regioselective for the position ortho to the nitrogen (the C6 position in that case). nih.gov The choice of solvent can also influence this selectivity; polar aprotic solvents like DMF or DMSO are known to enhance the rate of SNAr reactions and can improve regioselectivity. nih.gov Therefore, by treating methyl 5,6-dichloropyridine-3-carboxylate with one equivalent of sodium ethoxide in a suitable solvent, the ethoxy group can be selectively introduced at the C6 position.

Reaction Mechanism Elucidation in the Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The primary reaction mechanism for the formation of the 6-ethoxy group is a nucleophilic aromatic substitution (SNAr) proceeding through an addition-elimination pathway. chemistrysteps.comyoutube.com This mechanism is characteristic for aryl halides bearing strong electron-withdrawing groups. wikipedia.org

The reaction is initiated by the nucleophilic attack of the ethoxide ion (⁻OEt) on the electron-deficient C6 carbon of the pyridine ring of a precursor like methyl 5,6-dichloropyridine-3-carboxylate. This step is typically the rate-determining step as it involves the disruption of the aromatic system. youtube.com The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the carboxylate group.

In the subsequent, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion as the leaving group from the C6 position. The final step in the synthesis would be the hydrolysis of the methyl ester at the C3 position to the corresponding carboxylic acid, typically achieved by treatment with an acid or a base.

Optimization of Reaction Parameters and Yields in Academic Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The optimization of reaction parameters is crucial for maximizing the yield and purity of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. Key parameters to consider for the regioselective ethoxylation step include the choice of base, solvent, temperature, and reaction time.

Base and Nucleophile Concentration: The concentration of sodium ethoxide needs to be carefully controlled. Using a significant excess could lead to the undesired substitution of the second chlorine atom at the C5 position. A molar ratio of approximately 1:1 of sodium ethoxide to the dichloropyridine substrate is a logical starting point.

Solvent Effects: The choice of solvent plays a significant role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the ethoxide salt, leaving the ethoxide anion more nucleophilic and reactive. The use of ethanol as a solvent could also be considered, as it can serve as the source of the ethoxide ion in the presence of a base like sodium hydroxide or sodium metal.

Temperature Control: The reaction temperature will influence the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. An optimal temperature must be determined experimentally to achieve a reasonable reaction time while minimizing byproduct formation.

Reaction Time: The progress of the reaction should be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time for the complete consumption of the starting material and maximum formation of the desired product.

The subsequent hydrolysis of the ester can be optimized by varying the concentration of the acid or base, the temperature, and the reaction time to ensure complete conversion without degradation of the product.

Below is an interactive data table illustrating a hypothetical optimization study for the ethoxylation step.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOEt (1.1) | THF | 25 | 24 | 35 |

| 2 | NaOEt (1.1) | DMF | 25 | 12 | 60 |

| 3 | NaOEt (1.1) | DMF | 80 | 4 | 85 |

| 4 | NaOEt (1.5) | DMF | 80 | 4 | 78 (with di-substituted byproduct) |

| 5 | K2CO3 (2.0) / EtOH | Reflux | 12 | 75 |

Reactivity Profiles and Transformational Chemistry of 5 Chloro 6 Ethoxypyridine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The carboxylic acid group is a versatile functional group that allows for a variety of chemical transformations, making 5-Chloro-6-ethoxypyridine-3-carboxylic acid a valuable building block in organic synthesis.

Esterification and Amidation Reactions

Esterification: The conversion of 5-Chloro-6-ethoxypyridine-3-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

Another effective method for the esterification of pyridine (B92270) carboxylic acids involves the use of a strong acid salt of the corresponding ester as a catalyst. This approach allows for the direct distillation of the ester from the reaction mixture, simplifying purification.

| Reactant | Reagent | Product | Reaction Type |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Alcohol (e.g., Methanol, Ethanol) | 5-Chloro-6-ethoxypyridine-3-carboxylic acid ester | Fischer-Speier Esterification |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Alcohol + Strong acid salt of the ester | 5-Chloro-6-ethoxypyridine-3-carboxylic acid ester | Catalytic Esterification |

Amidation: The formation of amides from 5-Chloro-6-ethoxypyridine-3-carboxylic acid is a crucial transformation for the synthesis of many biologically active compounds. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl halide or an activated ester, which then readily reacts with an amine to form the desired amide.

| Reactant | Reagent | Product | Reaction Type |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Amine + Coupling Agent (e.g., DCC, EDC) | 5-Chloro-6-ethoxypyridine-3-carboxamide | Amidation |

| 5-Chloro-6-ethoxypyridine-3-carbonyl chloride | Amine | 5-Chloro-6-ethoxypyridine-3-carboxamide | Acyl Halide Aminolysis |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality of 5-Chloro-6-ethoxypyridine-3-carboxylic acid can be reduced to a primary alcohol, (5-chloro-6-ethoxypyridin-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds via an initial deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt. youtube.com Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org

Catalytic hydrogenation can also be employed for the reduction of carboxylic acids, although it often requires harsh conditions, including high pressures and temperatures, and a suitable catalyst such as ruthenium or rhenium. libretexts.org

Decarboxylation: The removal of the carboxyl group from a pyridine ring through decarboxylation is highly dependent on the position of the carboxylic acid. For pyridine-3-carboxylic acids (nicotinic acids) and their derivatives, such as 5-Chloro-6-ethoxypyridine-3-carboxylic acid, decarboxylation is generally challenging. Thermal decarboxylation of nicotinic acids requires very high temperatures and often results in low yields.

Acyl Halide Formation and Subsequent Derivatizations

The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride, which serves as a versatile intermediate for further derivatization. This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). nih.gov

For instance, the reaction with thionyl chloride produces the corresponding acyl chloride, 5-chloro-6-ethoxypyridine-3-carbonyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed from the reaction mixture. nih.gov

The resulting acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This allows for the synthesis of a wide range of derivatives, including:

Esters: Reaction with alcohols.

Amides: Reaction with primary or secondary amines.

Anhydrides: Reaction with a carboxylate salt.

This reactivity makes the acyl chloride a key intermediate in the synthesis of more complex molecules derived from 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

| Reactant | Reagent | Product |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Thionyl chloride (SOCl2) | 5-Chloro-6-ethoxypyridine-3-carbonyl chloride |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Oxalyl chloride ((COCl)2) | 5-Chloro-6-ethoxypyridine-3-carbonyl chloride |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Phosphorus pentachloride (PCl5) | 5-Chloro-6-ethoxypyridine-3-carbonyl chloride |

Transformations Involving the Pyridine Ring of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The pyridine ring of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, being substituted with both electron-withdrawing (chloro and carboxylic acid) and electron-donating (ethoxy) groups, exhibits a rich and varied reactivity profile.

Nucleophilic Aromatic Substitution at the Chloro Position of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carboxylic acid group and the nitrogen atom within the aromatic ring activates the ring towards nucleophilic attack. cdnsciencepub.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. cdnsciencepub.com

A variety of nucleophiles can be employed to displace the chloride, including:

Amines: To introduce amino substituents.

Alkoxides: To form ether linkages.

Thiolates: To generate thioethers.

The regioselectivity of the substitution is influenced by the electronic nature of the substituents on the pyridine ring. In the case of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, the positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.

| Reactant | Nucleophile | Product |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Amine (R-NH2) | 5-Amino-6-ethoxypyridine-3-carboxylic acid derivative |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Alkoxide (R-O⁻) | 5-Alkoxy-6-ethoxypyridine-3-carboxylic acid derivative |

| 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Thiolate (R-S⁻) | 5-Thio-6-ethoxypyridine-3-carboxylic acid derivative |

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro substituent on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This methodology provides a direct route to 5-alkynyl-6-ethoxypyridine-3-carboxylic acid derivatives, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl chloride with a primary or secondary amine. wikipedia.org This method is a powerful tool for the synthesis of a diverse array of 5-amino-6-ethoxypyridine-3-carboxylic acid derivatives, often with high functional group tolerance and under milder conditions than traditional amination methods. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic acid/ester | Pd catalyst + Base | 5-Aryl/vinyl-6-ethoxypyridine-3-carboxylic acid |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | 5-Alkynyl-6-ethoxypyridine-3-carboxylic acid |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand + Base | 5-Amino-6-ethoxypyridine-3-carboxylic acid |

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine ring is a heteroaromatic system that exhibits characteristic reactivity towards reduction and oxidation, although it is relatively resistant to oxidation compared to non-aromatic amines.

Reduction: The pyridine nucleus of 5-Chloro-6-ethoxypyridine-3-carboxylic acid can be reduced under specific catalytic conditions. Catalytic hydrogenation is a common method for the reduction of pyridine rings to the corresponding piperidine (B6355638) structures. While specific studies on 5-Chloro-6-ethoxypyridine-3-carboxylic acid are not extensively documented in publicly available literature, analogous transformations on substituted pyridines suggest that this reaction is feasible. For instance, the reduction of a substituted pyridine to a piperidine can be achieved using hydrogen gas over a platinum catalyst. mdpi.com Applying this to the target molecule would likely yield 5-chloro-6-ethoxypiperidine-3-carboxylic acid, assuming the chloro and ethoxy groups remain intact under the chosen conditions. The reaction conditions, such as catalyst choice (e.g., Pt, Pd, Rh, Raney Ni), solvent, temperature, and pressure, would be critical in achieving the desired transformation and minimizing side reactions like dechlorination.

Oxidation: The pyridine ring is generally resistant to oxidation due to its aromaticity and the electron-withdrawing nature of the nitrogen atom. Strong oxidizing agents are typically required to break the aromatic system. There is limited specific information available in the scientific literature regarding the oxidation of the pyridine nucleus of 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Multi-Component Reactions Involving 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. nih.gov The carboxylic acid functionality of 5-Chloro-6-ethoxypyridine-3-carboxylic acid makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. organic-chemistry.org

Nicotinic acids and their isomers are known to serve as the acidic component in such reactions. nih.gov For example, in an Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide react to form an α-acylamino carboxamide. 5-Chloro-6-ethoxypyridine-3-carboxylic acid could serve as the carboxylic acid component, providing the acyl portion of the final product.

A hypothetical Ugi reaction is outlined below:

| Component | Example Reactant | Role in Reaction |

| Carboxylic Acid | 5-Chloro-6-ethoxypyridine-3-carboxylic acid | Provides the acyl group |

| Amine | Benzylamine | Provides the nitrogen and a substituent |

| Carbonyl | Acetone | Provides the backbone carbon and two substituents |

| Isocyanide | tert-Butyl isocyanide | Provides the carbamide carbon and a substituent |

This table outlines the components for a potential Ugi multi-component reaction utilizing the target compound.

The resulting product would be a complex α-acylamino carboxamide, demonstrating the efficiency of MCRs in rapidly building molecular complexity from simple starting materials.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 6 Ethoxypyridine 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Chloro-6-ethoxypyridine-3-carboxylic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

2D NMR techniques are powerful methods for establishing the bonding framework of a molecule by correlating nuclear spins through chemical bonds. researchgate.netscience.gov

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, a COSY experiment would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethoxy group. No cross-peaks would be anticipated for the two protons on the pyridine (B92270) ring as they are separated by more than three bonds and thus unlikely to show significant scalar coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum. For the title compound, the HSQC spectrum would reveal correlations between the aromatic protons (H2 and H4) and their corresponding carbons (C2 and C4), as well as correlations for the methylene (-CH₂-) and methyl (-CH₃) groups of the ethoxy substituent.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com This is particularly useful for connecting different parts of a molecule and confirming the substitution pattern. Key HMBC correlations for 5-Chloro-6-ethoxypyridine-3-carboxylic acid would include:

The proton at the C4 position showing correlations to the C2, C6, and the carboxylic carbon.

The proton at the C2 position showing correlations to C4, C6, and the carboxylic carbon.

The methylene protons of the ethoxy group showing a correlation to the C6 carbon of the pyridine ring.

These combined techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and HMBC Correlations for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

| Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~8.8 | ~150 | C4, C6, COOH |

| 3 | - | ~125 | - |

| 4 | ~8.2 | ~140 | C2, C5, C6, COOH |

| 5 | - | ~120 | - |

| 6 | - | ~160 | - |

| COOH | ~13.0 | ~165 | - |

| O-CH₂-CH₃ | ~4.5 | ~62 | C6 |

| O-CH₂-CH₃ | ~1.4 | ~14 | - |

Solid-State NMR Studies

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, ssNMR could be employed to study polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. nih.gov These spectra can reveal subtle differences in the local chemical environment of carbon atoms in different polymorphs. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and relaxation times between the solution and solid states.

Single-Crystal X-ray Diffraction Analysis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing and intermolecular forces that stabilize the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal structure of 5-Chloro-6-ethoxypyridine-3-carboxylic acid is expected to be heavily influenced by intermolecular hydrogen bonding. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. mdpi.com This interaction is a dominant feature in the crystal packing of many carboxylic acid derivatives.

C-H···O and C-H···N interactions: Hydrogen atoms from the pyridine ring or the ethoxy group may form weak hydrogen bonds with the oxygen atoms of the carboxyl or ethoxy groups, or the nitrogen atom of an adjacent pyridine ring.

Halogen bonding: The chlorine atom at the C5 position could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen in neighboring molecules.

π-π stacking: The aromatic pyridine rings could engage in offset or slipped-parallel π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

Analysis of the Hirshfeld surface can provide a quantitative visualization of these various intermolecular contacts.

Conformational Analysis in the Solid State

Single-crystal X-ray analysis reveals the preferred conformation of the molecule in the solid state. For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, key conformational features would include the dihedral angle between the plane of the carboxylic acid group and the plane of the pyridine ring. This orientation is often nearly planar to maximize conjugation, but can be twisted due to steric hindrance or crystal packing forces. The conformation of the flexible ethoxy group, defined by the C5-C6-O-C(H₂) torsion angle, would also be determined, likely adopting a low-energy staggered conformation that minimizes steric clashes with adjacent atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The FT-IR and Raman spectra of 5-Chloro-6-ethoxypyridine-3-carboxylic acid would be dominated by vibrations characteristic of its constituent parts.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is typically a very broad absorption band for the O-H stretching vibration, centered around 3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer. The C=O stretching vibration would appear as a strong, sharp band in the region of 1710-1680 cm⁻¹. The C-O stretch and O-H out-of-plane bend (wag) are also expected in the fingerprint region. spectroscopyonline.com

Pyridine Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations give rise to a series of bands typically found in the 1600-1400 cm⁻¹ range.

Substituents: The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum. The various C-H bending and stretching modes of the ethoxy group would also be present.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring are often strong, making it a useful technique for analyzing the pyridine core.

Table 2: Expected Characteristic Vibrational Frequencies for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch | Carboxylic acid (dimer) | 3300-2500 (very broad) | Weak |

| C-H stretch | Aromatic | 3100-3000 | Strong |

| C-H stretch | Aliphatic (ethoxy) | 2980-2850 | Strong |

| C=O stretch | Carboxylic acid (dimer) | 1710-1680 (strong) | Medium |

| C=C, C=N stretch | Pyridine ring | 1600-1450 (multiple bands) | Strong |

| C-O stretch | Carboxylic acid / Ether | 1320-1210 / 1275-1200 | Medium |

| O-H bend | Carboxylic acid (dimer) | ~920 (broad) | Weak |

| C-Cl stretch | Chloro-aromatic | 800-600 | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Exact Mass Determination

Mass spectrometry is a critical tool for determining the molecular weight and structural features of organic compounds. For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, high-resolution mass spectrometry (HRMS) provides the exact mass, which confirms its elemental composition. The molecular formula for 5-Chloro-6-ethoxypyridine-3-carboxylic acid is C₈H₈ClNO₃, leading to a calculated exact mass that is essential for its unambiguous identification. For a closely related compound, 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid, the molecular weight is reported as 200.6223 g/mol . appchemical.com

The fragmentation pattern of 5-Chloro-6-ethoxypyridine-3-carboxylic acid under electron ionization (EI) can be predicted based on the fragmentation of similar pyridine carboxylic acid derivatives and general principles of mass spectrometry. kfnl.gov.saacs.org The fragmentation of nicotinic acid derivatives often proceeds through the sequential loss of neutral molecules. kfnl.gov.sa For the title compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ ion. libretexts.org The presence of the ethoxy group may lead to the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethoxy radical (•OC₂H₅). Cleavage of the pyridine ring itself can also occur, although it is generally more stable due to its aromaticity. acs.org

A plausible fragmentation pathway would involve the initial loss of the ethoxy group followed by the elimination of carbon monoxide (CO) from the carboxylic acid moiety. The table below summarizes the expected key fragments.

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight and presence of chlorine. |

| [M-17]⁺ | Loss of •OH from COOH | Characteristic of carboxylic acids. libretexts.org |

| [M-28]⁺ | Loss of C₂H₄ from ethoxy group | Possible rearrangement and elimination. |

| [M-45]⁺ | Loss of •COOH | Indicates the presence of a carboxylic acid group. libretexts.org |

| [M-45-28]⁺ | Loss of •COOH and CO | Subsequent fragmentation of the pyridine ring. |

This table is based on established fragmentation patterns of related functional groups.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide valuable information about the electronic transitions and energy levels within a molecule. The absorption and emission properties of 5-Chloro-6-ethoxypyridine-3-carboxylic acid are influenced by the pyridine core and its substituents. The carboxylic acid, chloro, and ethoxy groups can all modulate the electronic structure of the pyridine ring through their electronic effects (inductive and resonance).

Nicotinic acid itself and its simpler derivatives typically absorb in the UV region. The introduction of an ethoxy group (an electron-donating group) and a chloro group (an electron-withdrawing group with some electron-donating resonance capabilities) on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted nicotinic acid.

The fluorescence quantum yield of pyridine derivatives can vary significantly depending on the nature and position of substituents. Generally, rigid, planar structures with extended conjugation tend to have higher fluorescence quantum yields. The fluorescence of 5-Chloro-6-ethoxypyridine-3-carboxylic acid would also be sensitive to solvent polarity and pH due to the presence of the carboxylic acid group and the pyridine nitrogen.

| Compound Type | Typical λ_max (nm) | Emission Properties |

| Nicotinic Acid Derivatives | UV region | Fluorescence is pH and substituent dependent. researchgate.net |

| Chloronicotinic Acid-Rhodamine Conjugates | 564-573 | Strong fluorescence with emission maxima around 584-597 nm. nih.gov |

| 2-Methoxypyridine Derivatives | UV region | Can exhibit liquid crystalline and photo-physical properties. researchgate.net |

This table provides comparative data from related structures to infer the properties of the title compound.

Electrochemistry and Redox Properties of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

The electrochemical properties of 5-Chloro-6-ethoxypyridine-3-carboxylic acid are determined by the redox activity of the substituted pyridine ring. The pyridine nucleus can undergo reduction, and the potential at which this occurs is sensitive to the electronic nature of its substituents.

Cyclic voltammetry studies of related pyridine derivatives and metal complexes containing pyridine ligands can offer predictive insights. For example, manganese(II) complexes with pentadentate amino-pyridine ligands exhibit reversible Mn(II)/Mn(III) processes at potentials around +0.95 V to +1.05 V vs SCE, demonstrating that the pyridine ligand system can support stable redox changes. researchgate.net Electrochemical studies on the carboxylation of pyridines indicate that the pyridine ring can be electrochemically activated for reaction. nih.gov

The reduction of 5-Chloro-6-ethoxypyridine-3-carboxylic acid would likely involve the transfer of one or two electrons to the π-system of the pyridine ring. The stability of the resulting radical anion or dianion would be influenced by the substituents. The presence of the acidic proton of the carboxylic acid group could also play a role in the electrochemical mechanism, potentially leading to proton-coupled electron transfer processes. The oxidation of the molecule would be more difficult due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid and chloro substituents, and would likely occur at a high positive potential.

| Substituent Effect on Pyridine Ring | Electrochemical Consequence |

| -Cl (Chloro) | Electron-withdrawing (inductive), makes reduction easier. |

| -COOH (Carboxylic Acid) | Electron-withdrawing, makes reduction easier. |

| -OC₂H₅ (Ethoxy) | Electron-donating (resonance), makes reduction harder. |

This table summarizes the expected electronic effects of the substituents on the redox properties of the pyridine ring.

Computational and Theoretical Investigations of 5 Chloro 6 Ethoxypyridine 3 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of chemical compounds. nih.govmdpi.com For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, methods such as B3LYP with a 6-311G(d,p) basis set are typically used to optimize the molecular geometry and predict various properties. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. esisresearch.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. scholarsresearchlibrary.com

For carboxylic acids, the HOMO is often localized on the oxygen atoms of the carboxyl group, which possess lone pairs of electrons. quora.com The LUMO, in contrast, is typically a π* orbital associated with the C=O bond of the carboxyl group. quora.com In 5-Chloro-6-ethoxypyridine-3-carboxylic acid, the HOMO is expected to have significant contributions from the ethoxy group's oxygen and the pyridine (B92270) ring, while the LUMO is likely centered on the pyridine ring and the carboxylic acid group. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. esisresearch.org

Table 1: Calculated Frontier Orbital Energies for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

Note: These values are representative and based on typical DFT calculations for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. youtube.com

For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atom of the pyridine ring. The most positive potential (blue) is expected around the acidic hydrogen of the carboxyl group. This distribution highlights the molecule's polar nature and its potential interaction sites. researchgate.net

Theoretical vibrational frequency calculations are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. esisresearch.org DFT calculations can predict the frequencies and intensities of these vibrational bands. nih.gov For pyridine derivatives, characteristic vibrational modes include C-H stretching, C-N stretching, and ring deformation modes. The carboxylic acid group will exhibit distinct O-H and C=O stretching vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. esisresearch.org

Table 2: Selected Calculated Vibrational Frequencies for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3500 |

| C-H stretch (Aromatic) | 3100 |

| C=O stretch (Carboxylic acid) | 1750 |

| C=N stretch (Pyridine ring) | 1580 |

Note: These are representative frequencies and may vary based on the specific computational method and basis set used.

Conformational Analysis and Potential Energy Surface Mapping of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For 5-Chloro-6-ethoxypyridine-3-carboxylic acid, the primary sources of conformational flexibility are the rotation around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid group to the pyridine ring. A potential energy surface scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step. esisresearch.org This analysis helps to identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers that may exist in equilibrium. mdpi.com The planarity of the pyridine ring and the carboxylic acid group is also a key factor in its stability. scholarsresearchlibrary.com

Reaction Mechanism Modeling and Transition State Characterization for Transformations of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving 5-Chloro-6-ethoxypyridine-3-carboxylic acid. By mapping the reaction pathway from reactants to products, it is possible to identify transition states and intermediates. This is particularly useful for understanding reactions such as amination or other nucleophilic substitutions on the pyridine ring. clockss.org The activation energies calculated for different potential pathways can help predict the most likely reaction mechanism and the regioselectivity of the reaction.

Solvation Effects and Intermolecular Interactions in Theoretical Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Theoretical studies can incorporate solvation effects using continuum models, such as the Polarizable Continuum Model (PCM). mdpi.comresearchgate.netosti.gov These models simulate the bulk solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. This is crucial for accurately predicting properties like pKa and for studying reactions that occur in a solvent. researchgate.netosti.gov Furthermore, these studies can elucidate intermolecular interactions, such as hydrogen bonding, which play a critical role in the condensed phase behavior of the compound. mdpi.com

In Silico Design of Novel Derivatives and Prediction of Reactivity for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Computational and theoretical chemistry provide powerful tools for the rational design of novel molecules and the prediction of their chemical behavior, mitigating the need for extensive empirical synthesis and testing. In the context of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, in silico methods are instrumental in designing new derivatives with potentially enhanced properties and in predicting their reactivity through the lens of quantum mechanics.

The in silico design of new derivatives of 5-Chloro-6-ethoxypyridine-3-carboxylic acid typically begins with the strategic modification of its core structure. These modifications can include the substitution of the chloro or ethoxy groups, or alterations to the carboxylic acid moiety. The goal is to systematically explore the chemical space around the parent molecule to identify derivatives with desirable electronic and structural features. For instance, the chloro group could be replaced by other halogens (F, Br, I) or electron-withdrawing/donating groups to modulate the electronic properties of the pyridine ring. Similarly, the ethoxy group could be varied in chain length or replaced with other alkoxy or aryloxy groups to influence steric and electronic characteristics.

Once a library of virtual derivatives is generated, their reactivity can be predicted using a variety of computational methods, most notably Density Functional Theory (DFT). DFT calculations provide insights into the electronic structure and energy of molecules, which are fundamental to understanding their chemical reactivity. dergipark.org.trepstem.net

A key aspect of reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. epstem.netepstem.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify and compare the reactivity of the designed derivatives. These descriptors provide a more nuanced understanding of a molecule's chemical potential. epstem.netepstem.net

Global Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of a molecule's ability to act as an electrophile. |

For a hypothetical set of designed derivatives of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, DFT calculations could yield the following reactivity descriptors:

Table 5.5.1: Calculated Reactivity Descriptors for Hypothetical Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) |

| Parent Compound | -6.8 | -1.5 | 5.3 | 2.65 | 3.45 |

| Fluoro-substituted | -7.0 | -1.7 | 5.3 | 2.65 | 3.82 |

| Bromo-substituted | -6.7 | -1.6 | 5.1 | 2.55 | 3.51 |

| Methoxy-substituted | -6.5 | -1.3 | 5.2 | 2.60 | 3.01 |

| Nitro-substituted | -7.5 | -2.5 | 5.0 | 2.50 | 6.25 |

Another powerful tool for predicting reactivity is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). nih.govnih.gov For 5-Chloro-6-ethoxypyridine-3-carboxylic acid and its derivatives, the MEP would highlight the nucleophilic character of the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid, as well as the electrophilic character of the acidic proton and regions of the aromatic ring influenced by the electron-withdrawing chloro group. This information is invaluable for predicting sites of protonation, nucleophilic attack, and other chemical reactions. nih.gov

By systematically designing novel derivatives in silico and predicting their reactivity through DFT calculations and MEP analysis, researchers can prioritize the synthesis of compounds with the most promising characteristics, accelerating the discovery and development process.

Applications of 5 Chloro 6 Ethoxypyridine 3 Carboxylic Acid As a Precursor in Academic Synthesis

Building Block for Complex Organic Molecules

5-Chloro-6-ethoxypyridine-3-carboxylic acid serves as a functionalized pyridine (B92270) derivative, making it a potential building block for the synthesis of more complex organic molecules. Its structure, featuring a carboxylic acid group, a chloro substituent, and an ethoxy group on a pyridine ring, offers multiple reaction sites for chemical modifications. The carboxylic acid allows for amide bond formation and other derivatizations, while the chloro and ethoxy groups can be targeted in substitution or coupling reactions to build molecular complexity.

Role in Multi-Step Total Synthesis Endeavors

There are no documented instances in the scientific literature of 5-Chloro-6-ethoxypyridine-3-carboxylic acid being used as a key intermediate or building block in the total synthesis of natural products or other complex target molecules. Total synthesis campaigns often rely on readily available or strategically designed starting materials, and at present, this specific compound does not appear to have been utilized in reported multi-step synthetic routes.

Precursor in Materials Science Research (e.g., monomers for polymers, components for MOFs, supramolecular structures)

Currently, there is no published research demonstrating the use of 5-Chloro-6-ethoxypyridine-3-carboxylic acid as a precursor in materials science. Its potential application as a monomer for polymers, a component for metal-organic frameworks (MOFs), or in the formation of supramolecular structures has not been explored in the available scientific literature.

Ligand Design and Coordination Chemistry Involving 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Pyridine carboxylic acids are well-established ligands in coordination chemistry due to the presence of both a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group, which can coordinate to metal centers. nih.gov This allows for the formation of a variety of coordination complexes with diverse structures and properties. nih.gov While the coordination chemistry of many pyridine carboxylic acid derivatives has been extensively studied, there are no specific research articles detailing the use of 5-Chloro-6-ethoxypyridine-3-carboxylic acid as a ligand in the design and synthesis of coordination compounds. The electronic and steric properties imparted by the chloro and ethoxy substituents could potentially influence the coordination behavior and the properties of the resulting metal complexes, but this remains an uninvestigated area of research.

Intermediate in the Synthesis of Agrochemical Research Targets

Substituted pyridine carboxylic acids are important intermediates in the agrochemical industry. google.com Various derivatives are used in the synthesis of herbicides, insecticides, and fungicides. While there are patents and research articles describing the synthesis of agrochemicals from structurally similar pyridine carboxylic acids, there is no direct evidence in the public domain that specifically names 5-Chloro-6-ethoxypyridine-3-carboxylic acid as an intermediate in the synthesis of any commercial or investigational agrochemical product. However, its structural motifs are present in some herbicidal compounds, suggesting its potential as a building block in this field.

Contributions to Reaction Methodology Development Through 5-Chloro-6-ethoxypyridine-3-carboxylic acid Chemistry

There is no evidence in the scientific literature to suggest that 5-Chloro-6-ethoxypyridine-3-carboxylic acid has been used in the development of new reaction methodologies. The unique combination of functional groups on this molecule could potentially be exploited for novel transformations, but this has not been a reported focus of any research to date.

Future Research Directions and Unexplored Avenues for 5 Chloro 6 Ethoxypyridine 3 Carboxylic Acid Studies

Development of More Sustainable and Efficient Synthetic Routes

Key research objectives should include:

One-Pot and Multicomponent Reactions: Designing convergent syntheses where multiple bonds are formed in a single operation can drastically reduce step-count, solvent use, and purification needs. researchgate.net

Alternative Energy Sources: Investigating microwave-assisted and ultrasonic-assisted syntheses could lead to significantly reduced reaction times and potentially milder reaction conditions compared to conventional heating. ijarsct.co.innih.gov

Green Catalysis: The exploration of novel catalytic systems is paramount. This includes developing heterogeneous catalysts for easier separation and recycling, as well as exploring biocatalysts or earth-abundant metal catalysts (e.g., iron-based) to replace more toxic or expensive heavy metals. ijarsct.co.inrsc.org

Eco-Friendly Solvents: A systematic study of benign solvent systems, such as water, supercritical fluids, or bio-derived solvents, could replace conventional volatile organic compounds (VOCs). nih.gov

| Research Approach | Objective | Potential Advantage | Relevant Precedent/Concept |

|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerate reaction rates for pyridine (B92270) ring formation or functionalization. | Reduced reaction time, improved energy efficiency. | Established green chemistry tool for heterocyclic synthesis. nih.gov |

| Iron-Catalyzed Cyclization | Develop a low-cost, low-toxicity method for pyridine ring construction. | Avoids precious metal catalysts (e.g., Pd, Ru). | FeCl3 has been used for synthesizing symmetrical pyridines. rsc.org |

| Enzyme-Based Catalysis | Achieve high selectivity under mild, aqueous conditions. | High chemo-, regio-, and stereoselectivity; biodegradable catalyst. | Growing interest in biocatalysts for green chemistry applications. ijarsct.co.in |

| Solvent-Free Reactions | Eliminate solvent use entirely by reacting neat starting materials. | Reduced waste, cost, and environmental impact. | A key principle of sustainable chemistry for pyridine synthesis. researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The functional groups of 5-Chloro-6-ethoxypyridine-3-carboxylic acid offer multiple sites for derivatization. Future studies should aim to move beyond classical transformations and explore modern catalytic methods to unlock novel reactivity.

Cross-Coupling Reactions: The chloride at the C5 position is a prime target for transition metal-catalyzed cross-coupling reactions. While palladium catalysis is well-established for chloropyridines, future work could focus on nickel- or cobalt-catalyzed methods, which offer different reactivity profiles and are more cost-effective. nih.govacs.orgrsc.orgnih.gov Investigating Suzuki-Miyaura, Kumada-Tamao-Corriu, and reductive cross-coupling reactions would enable the introduction of a wide array of aryl, alkyl, and other functional groups. nih.govrsc.org

C-H Functionalization: Direct C-H activation presents a highly atom-economical strategy for derivatization, avoiding the need for pre-functionalized starting materials. chemrxiv.orgmdpi.com Research should focus on the regioselective C-H arylation or alkylation of the pyridine ring. The electronic influence of the existing ethoxy, chloro, and carboxylic acid groups will be critical in directing this reactivity, and a systematic study is needed to map the outcomes. acs.orgchemrxiv.org

Carboxylic Acid Group Transformations: Beyond standard amide and ester formation, novel catalytic transformations of the carboxylic acid group should be explored. This could include catalytic reduction to the corresponding alcohol, decarboxylative coupling reactions to form a C-C bond at the C3 position, or conversion to other functional groups like nitriles or isocyanates.

| Transformation Type | Target Site | Potential Catalytic System | Desired Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5-Cl | Nickel/dppf or other Ni(II) complexes | Introduction of aryl or heteroaryl groups. rsc.org |

| Reductive Cross-Electrophile Coupling | C5-Cl | Nickel/Bathophenanthroline | Introduction of alkyl groups from alkyl halides. nih.gov |

| Direct C-H Arylation | C2-H or C4-H | Palladium/Phosphine Ligands | Formation of new C-C bonds without pre-functionalization. chemrxiv.org |

| Decarboxylative Coupling | C3-COOH | Silver/Palladium or Photoredox Catalysis | Replacement of the carboxylic acid with an aryl or alkyl group. |

Advanced Materials Development Based on 5-Chloro-6-ethoxypyridine-3-carboxylic acid Scaffolds

The rigid, functionalized pyridine core of this molecule makes it an excellent candidate for incorporation into advanced materials. Future research should explore its potential as a building block for functional polymers and porous crystalline solids.

Metal-Organic Frameworks (MOFs): Pyridine carboxylic acids are widely used as organic linkers in the synthesis of MOFs. researchgate.netrsc.orgresearchgate.net The nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended, porous structures. rsc.org 5-Chloro-6-ethoxypyridine-3-carboxylic acid could serve as a unique, functionalized linker. The chloro and ethoxy groups would project into the pores of the resulting MOF, allowing for fine-tuning of properties such as gas sorption selectivity, catalytic activity, or sensing capabilities. acs.orgacs.org

Coordination Polymers: Beyond highly crystalline MOFs, the molecule can be used to construct a diverse range of coordination polymers with interesting magnetic or photoluminescent properties. researchgate.netresearchgate.net

Functional Polyesters and Polyamides: The dicarboxylic nature of related pyridine monomers has been explored for creating polyesters with unique thermal properties. wur.nl By converting the target molecule into a diester or diamine derivative, it could be incorporated as a monomer into condensation polymerization reactions. The presence of the chloro, ethoxy, and pyridine moieties in the polymer backbone could impart specific properties like flame retardancy, altered solubility, or metal-coordination sites.

Integration of 5-Chloro-6-ethoxypyridine-3-carboxylic acid into Flow Chemistry and Automated Synthesis

To accelerate the synthesis and derivatization of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, the adoption of modern automation and flow chemistry techniques is essential. researchgate.netsci-hub.se Continuous flow processes offer significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scale-up. sci-hub.se

Future research avenues include:

Continuous Synthesis of the Core Scaffold: Developing a multi-step, continuous flow process for the synthesis of the parent molecule would enable on-demand production and reduce the risks associated with handling intermediates at a large scale. uc.pt

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and in-line purification/analysis systems would facilitate the rapid synthesis of a library of derivatives. unimi.it For example, a stream of the parent molecule could be split and mixed with various coupling partners (e.g., boronic acids for Suzuki reactions) in parallel flow reactors to quickly generate hundreds of distinct analogs for screening in drug discovery or materials science. researchgate.net

Telescoped Reactions: Flow chemistry is ideal for "telescoping" reactions, where the effluent from one reactor is fed directly into the next without intermediate workup and purification. uc.pt A future goal would be to develop a telescoped flow sequence that starts from simple precursors and yields a purified derivative of 5-Chloro-6-ethoxypyridine-3-carboxylic acid in a single, uninterrupted process.

Synergistic Experimental and Computational Research Strategies for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

A powerful strategy to guide and accelerate all the aforementioned research areas is the tight integration of computational chemistry with experimental work. mdpi.com Quantum chemical methods like Density Functional Theory (DFT) can provide profound insights into the molecule's electronic structure, stability, and reactivity, thereby reducing the amount of trial-and-error experimentation required. electrochemsci.orgnih.gov

A synergistic workflow would involve:

Computational Prediction: Using DFT to calculate molecular properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. tandfonline.comias.ac.in These calculations can predict the most likely sites for nucleophilic or electrophilic attack and identify the most acidic protons, thus guiding regioselectivity in C-H activation or other functionalization reactions. ias.ac.in

Guided Experimentation: Designing experiments based on computational hypotheses. For instance, if DFT predicts that the C4-H bond is the most susceptible to electrophilic attack, initial experimental efforts can be focused on conditions known to promote that pathway.

Mechanistic Elucidation: Using computational modeling to investigate the mechanisms of newly discovered reactions. chemrxiv.orgchemrxiv.org By calculating the energies of intermediates and transition states, researchers can rationalize experimental outcomes, such as catalyst efficacy or observed side products, and use this understanding to further optimize reaction conditions.

This iterative cycle of prediction, experimentation, and rationalization will be key to efficiently unlocking the full potential of the 5-Chloro-6-ethoxypyridine-3-carboxylic acid scaffold.

Q & A

Q. What are the key synthetic pathways for 5-chloro-6-ethoxypyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via chlorination of 6-ethoxypyridine-3-carboxylic acid using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Optimization involves adjusting temperature (typically 80–120°C), reaction time (4–12 hours), and stoichiometric ratios. Continuous flow processes enable real-time monitoring and improved purity by maintaining consistent conditions .

Q. Which spectroscopic methods are most effective for characterizing 5-chloro-6-ethoxypyridine-3-carboxylic acid?

- IR Spectroscopy : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ethoxy groups (C-O stretch ~1250 cm⁻¹).

- ¹H/¹³C NMR : Identifies substituent positions (e.g., chlorine at C5, ethoxy at C6) via splitting patterns and chemical shifts (e.g., pyridine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (MW: 201.6 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for enzyme inhibitors (e.g., kinases, proteases) due to its ability to bind active sites via the carboxylic acid and chlorine substituents. Derivatives are explored for anti-inflammatory and antimicrobial activity .

Q. How can researchers assess the purity of 5-chloro-6-ethoxypyridine-3-carboxylic acid?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve >95% purity. Compare retention times with standards and quantify impurities via UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 5-chloro-6-ethoxypyridine-3-carboxylic acid with biological targets?

Density Functional Theory (DFT) calculations model electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to proteins like COX-2 or EGFR kinases. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in substituent effects during derivative synthesis?

- Comparative Analysis : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity.